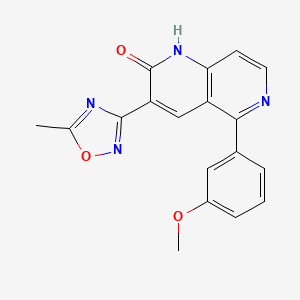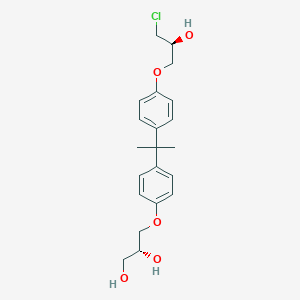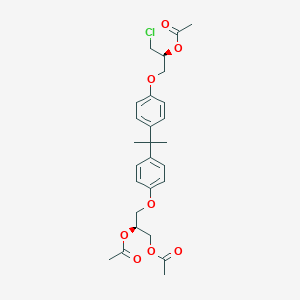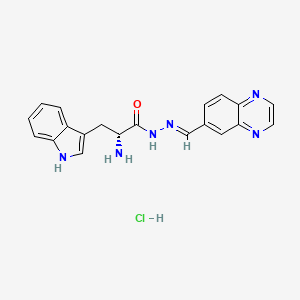
罗辛(盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhosin hydrochloride is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. It specifically binds to RhoA, inhibiting the interaction between RhoA and guanine nucleotide exchange factors (GEFs), with a dissociation constant (Kd) of approximately 0.4 µM . This compound does not interact with other GTPases such as Cdc42 or Rac1 . Rhosin hydrochloride has shown promise in various scientific research applications, particularly in the fields of cancer biology and platelet function .
科学研究应用
盐酸罗司汀具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Rhosin (hydrochloride) plays a significant role in biochemical reactions. It inhibits RhoA activity, a small GTPase implicated in multiple platelet signaling pathways . Rhosin (hydrochloride) interacts with RhoA directly, binding with micromolar affinity at a surface groove essential for GEF recognition . This interaction blocks GEF-mediated GTP loading to RhoA .
Cellular Effects
Rhosin (hydrochloride) has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, Rhosin (hydrochloride) selectively reduces the number and size of mammospheres . It also inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation .
Molecular Mechanism
Rhosin (hydrochloride) exerts its effects at the molecular level through several mechanisms. It binds to RhoA directly, blocking GEF-mediated GTP loading to RhoA . This inhibition mimics the effects of RhoA gene targeting . It also suppresses RhoA-GTP formation and downstream phosphorylation of myosin light chain (p-MLC) signaling in platelets .
Temporal Effects in Laboratory Settings
Its inhibitory effect on RhoA activation and platelet aggregation has been demonstrated .
Metabolic Pathways
Rhosin (hydrochloride) is involved in the RhoA signaling pathway. It inhibits the activity of RhoA, a small GTPase, thereby affecting the downstream signaling pathways .
Subcellular Localization
The subcellular localization of Rhosin (hydrochloride) is not well defined. Given its role as a RhoA inhibitor, it is likely to be found in locations where RhoA is active .
准备方法
盐酸罗司汀的合成涉及将喹啉基团连接到 4 位的肼,在 7 位或 8 位具有卤素取代基 。合成路线通常包括以下步骤:
喹啉核心形成: 这涉及在酸性或碱性条件下适当前体的环化。
肼的连接: 通过亲核取代反应引入肼基。
卤化: 使用卤化剂(如 N-溴代琥珀酰亚胺 (NBS) 或 N-氯代琥珀酰亚胺 (NCS))将卤素取代基添加到喹啉核心。
化学反应分析
盐酸罗司汀经历几种类型的化学反应:
氧化: 该化合物可以用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂进行。
取代: 亲核取代反应可以在喹啉环的卤化位置发生。
这些反应中常用的试剂和条件包括二甲基亚砜 (DMSO) 或乙腈等有机溶剂,以及从室温到回流条件的反应温度。从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。
相似化合物的比较
盐酸罗司汀在对 RhoA 的特异性和抑制 RhoA-GEF 相互作用而不影响其他 GTPases(如 Cdc42 或 Rac1)的能力方面是独一无二的 。类似的化合物包括:
Y-27632: 一种众所周知的 Rho 相关蛋白激酶 (ROCK) 抑制剂,影响 RhoA 的下游信号传导,但缺乏盐酸罗司汀的特异性。
法舒地尔: 另一种在临床环境中使用的 ROCK 抑制剂,但它也缺乏对 RhoA 的特异性。
G04 类似物: 这些化合物通过结构-活性关系 (SAR) 分析确定,与盐酸罗司汀相比,它们表现出增强的抗血小板活性和效力.
属性
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?
A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.
Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?
A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
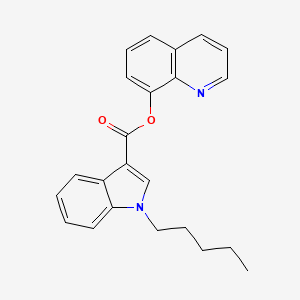
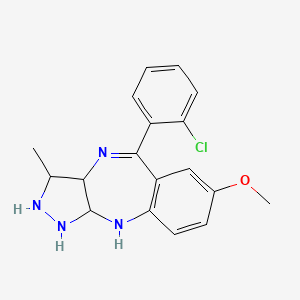
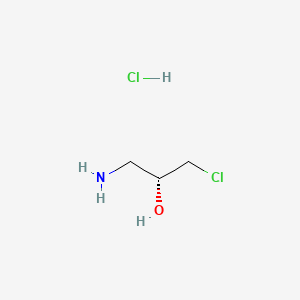
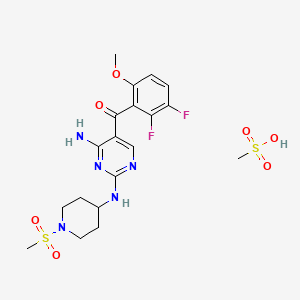
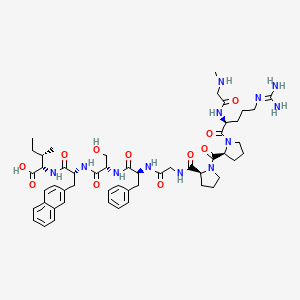
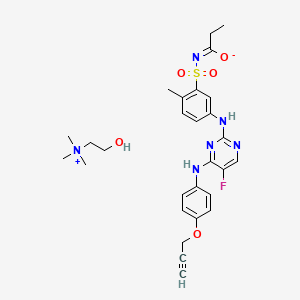
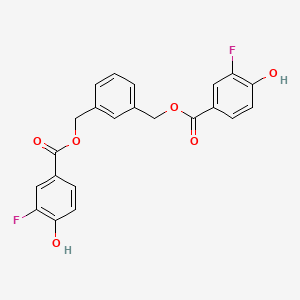
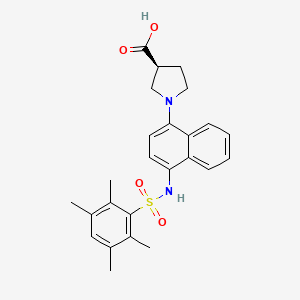
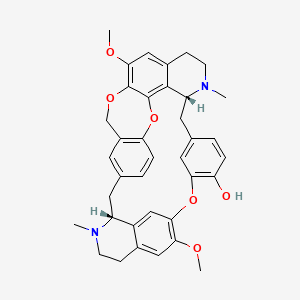
![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)
